12,12,12-Trifluorododecan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

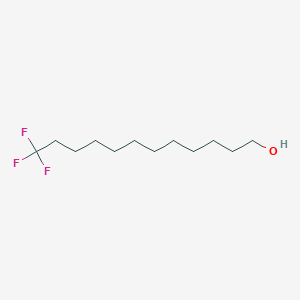

12,12,12-Trifluorododecan-1-ol is a chemical compound with the molecular formula C12H23F3O and a molecular weight of 240.31 g/mol. It is characterized by the presence of three fluorine atoms at the terminal carbon of a dodecanol chain. This compound has various applications in medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12,12,12-Trifluorododecan-1-ol typically involves the fluorination of dodecanol. One common method is the reaction of dodecanol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 12,12,12-Trifluorododecan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of 12,12,12-trifluorododecanal or 12,12,12-trifluorododecanoic acid.

Reduction: Formation of 12,12,12-trifluorododecane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

12,12,12-Trifluorododecan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential effects on cell function and signal transduction.

Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 12,12,12-Trifluorododecan-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate cell signaling pathways and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

1-Tridecanol: A long-chain primary fatty alcohol with similar structural features but without fluorine atoms.

12,12,12-Trifluorotridecan-1-ol: A similar compound with an additional carbon in the chain.

Uniqueness: 12,12,12-Trifluorododecan-1-ol is unique due to the presence of three fluorine atoms at the terminal carbon, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, lipophilicity, and reactivity compared to non-fluorinated analogs.

Biologische Aktivität

Introduction

12,12,12-Trifluorododecan-1-ol is a fluorinated alcohol that has garnered attention for its unique biological activities, particularly in the context of insect repellency and potential antimicrobial properties. This article synthesizes current research findings, including synthesis methods, biological evaluations, and comparative studies with other compounds.

Chemical Structure and Characteristics

- IUPAC Name: this compound

- Molecular Formula: C12H23F3O

- Molecular Weight: 236.31 g/mol

The trifluoromethyl group significantly influences the compound's hydrophobicity and biological activity. The presence of three fluorine atoms enhances its potential as an insect repellent compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material: Dodecanol or its derivatives.

- Fluorination Reaction: The introduction of fluorine atoms can be achieved using reagents like trifluoroacetyl chloride in the presence of a base.

- Purification: The product is purified through distillation or chromatography.

Synthesis Example

A study by Csuk et al. outlines a method where dodecyl bromide is reacted with ethyl trifluoroacetate in the presence of magnesium under Grignard conditions to yield this compound with moderate yields .

Insect Repellent Properties

One of the most notable biological activities of this compound is its efficacy as an insect repellent. Research indicates that it exhibits strong repellent activity against various species, particularly the ant Myrmica rubra.

Comparative Efficacy

| Compound | Percentage Repelled (%) |

|---|---|

| This compound | 82 |

| DEET (N,N-diethyl-m-toluamide) | 56 |

| 1,1,1-Trifluorotridecan-2-one | 75 |

This table illustrates that this compound outperforms DEET in terms of repelling efficacy against Myrmica rubra, indicating its potential as a superior alternative in pest control applications .

The mechanism by which this compound exerts its effects on insects likely involves disruption of sensory pathways or interference with olfactory receptors. The fluorinated structure enhances lipophilicity, allowing it to penetrate biological membranes more effectively than non-fluorinated compounds .

Hypothetical Mechanism for Antimicrobial Activity

For potential antimicrobial effects, it is hypothesized that the compound may disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells. Similar fluorinated compounds have demonstrated such mechanisms .

Case Study: Efficacy Against Ants

In a controlled study involving colonies of Myrmica rubra, researchers conducted assays to evaluate the repellent efficacy of various fluorinated compounds. The study found that increasing the degree of fluorination correlates positively with repellent strength. Specifically, this compound was highlighted as one of the most effective compounds tested .

Broader Implications

The findings suggest significant implications for the development of new insect repellents that are both effective and environmentally friendly compared to traditional chemical repellents.

Eigenschaften

IUPAC Name |

12,12,12-trifluorododecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F3O/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOPJYKIBUIKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(F)(F)F)CCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.